molecular formula C22H21N5O B12245937 3-Phenyl-6-[5-(pyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine

3-Phenyl-6-[5-(pyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine

Cat. No.: B12245937
M. Wt: 371.4 g/mol
InChI Key: FKGRWRAOZFMVFY-UHFFFAOYSA-N
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Description

3-Phenyl-6-[5-(pyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-6-[5-(pyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine typically involves multiple steps, starting from readily available starting materials. One common approach is to use a Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile to form a six-membered ring. This is followed by various functional group transformations to introduce the necessary substituents and complete the synthesis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and other process aids can help improve the efficiency and selectivity of the reactions involved.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-6-[5-(pyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines, alcohols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-Phenyl-6-[5-(pyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic compounds with pyridazine or pyridine rings, such as:

Uniqueness

The uniqueness of 3-Phenyl-6-[5-(pyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine lies in its complex structure, which combines multiple heterocyclic rings and functional groups

Properties

Molecular Formula

C22H21N5O

Molecular Weight

371.4 g/mol

IUPAC Name

[2-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-pyridin-4-ylmethanone

InChI

InChI=1S/C22H21N5O/c28-22(17-8-10-23-11-9-17)27-14-18-12-26(13-19(18)15-27)21-7-6-20(24-25-21)16-4-2-1-3-5-16/h1-11,18-19H,12-15H2

InChI Key

FKGRWRAOZFMVFY-UHFFFAOYSA-N

Canonical SMILES

C1C2CN(CC2CN1C3=NN=C(C=C3)C4=CC=CC=C4)C(=O)C5=CC=NC=C5

Origin of Product

United States

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